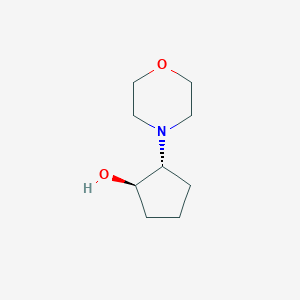
Cadrofloxacin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de la cadrofloxacine implique plusieurs étapes :
Décarboxylation : L'acide 3,5,6-trifluoro-4-hydroxy-phtalique est chauffé à 140°C dans un autoclave pour produire l'acide 2,4,5-trifluoro-3-hydroxybenzoïque.
Estérification : L'acide résultant est converti en son ester éthylique par reflux dans l'éthanol en présence d'acide sulfurique.
Condensation : L'ester éthylique est condensé avec du chlorodifluorométhane et de l'hydrure de sodium dans du diméthylformamide chaud pour produire un éther difluorométhylique.
Hydrolyse : L'hydrolyse basique de l'ester éthylique donne l'acide 3-(difluorométhoxy)-2,4,5-trifluorobenzoïque.
Formation d'amide : L'acide est converti en son chlorure d'acide avec du chlorure de thionyle et ensuite condensé avec de l'ammoniac pour donner l'amide.
Cyclisation : Le système quinolone cible est obtenu par cyclisation intramoléculaire en présence d'hydrure de sodium.
Analyse Des Réactions Chimiques
La cadrofloxacine subit diverses réactions chimiques, notamment:
Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, ce qui peut altérer ses propriétés antibactériennes.
Hydrolyse : L'hydrolyse basique est utilisée pour convertir les esters en acides.
Applications De Recherche Scientifique
La cadrofloxacine a plusieurs applications en recherche scientifique:
Chimie : Elle est utilisée comme composé modèle dans l'étude de la synthèse et des réactions des fluoroquinolones.
Biologie : Son activité antibactérienne à large spectre en fait un outil précieux dans la recherche microbiologique.
Industrie : Elle est utilisée dans le développement de nouveaux agents antibactériens et de formulations.
Mécanisme d'action
La cadrofloxacine exerce ses effets antibactériens en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV, des enzymes essentielles à la réplication et à la transcription de l'ADN . Cette inhibition conduit à la perturbation des processus de l'ADN bactérien, entraînant finalement la mort cellulaire .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
La cadrofloxacine est similaire à d'autres fluoroquinolones comme la ciprofloxacine et l'ofloxacine, mais elle possède des propriétés uniques qui la rendent plus efficace contre certaines bactéries . Par exemple, elle présente une activité plus importante contre les espèces d'Acinetobacter et Stenotrophomonas maltophilia par rapport à la ciprofloxacine et à l'ofloxacine . D'autres composés similaires incluent la lévofloxacine et la moxifloxacine, qui appartiennent également à la classe des fluoroquinolones .
Propriétés
IUPAC Name |
1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMTCKEQGUMTG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClF3N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128427-55-4 |
Source


|
| Record name | Cadrofloxacin hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CADROFLOXACIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)







